molecular formula C15H15ClFNO B12635051 Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-

Katalognummer: B12635051
Molekulargewicht: 279.73 g/mol
InChI-Schlüssel: QGNCSBUPDDCXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chloro, ethyl, fluoro, and phenoxy groups. Its molecular formula is C16H16ClFNO, and it is known for its potential utility in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

Molekularformel

C15H15ClFNO

Molekulargewicht

279.73 g/mol

IUPAC-Name

1-(4-chloro-2-fluoro-3-phenoxyphenyl)propan-1-amine

InChI

InChI=1S/C15H15ClFNO/c1-2-13(18)11-8-9-12(16)15(14(11)17)19-10-6-4-3-5-7-10/h3-9,13H,2,18H2,1H3

InChI-Schlüssel

QGNCSBUPDDCXSH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.